molecular formula C19H33ClOSn B1284443 Tributyl(4-chloro-3-methylphenoxy)stannane CAS No. 15741-98-7

Tributyl(4-chloro-3-methylphenoxy)stannane

Cat. No.: B1284443
CAS No.: 15741-98-7
M. Wt: 431.6 g/mol
InChI Key: YKYUKCBCSBZGHZ-UHFFFAOYSA-M
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Description

Tributyl(4-chloro-3-methylphenoxy)stannane is a chemical compound with the molecular formula C19H33ClOSn and a molecular weight of 431.6 g/mol.

Preparation Methods

The synthesis of Tributyl(4-chloro-3-methylphenoxy)stannane typically involves the reaction of 4-chloro-3-methylphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tributyl(4-chloro-3-methylphenoxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The stannane group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tributyl(4-chloro-3-methylphenoxy)stannane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Tributyl(4-chloro-3-methylphenoxy)stannane involves its interaction with specific molecular targets and pathways. The stannane group can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways, which are being studied to understand the compound’s effects in different biological systems.

Comparison with Similar Compounds

Tributyl(4-chloro-3-methylphenoxy)stannane can be compared with other similar compounds, such as:

    Tributyl(4-chlorophenyl)stannane: This compound has a similar structure but lacks the methyl group on the phenoxy ring.

    Tributyl(4-methylphenoxy)stannane: This compound has a similar structure but lacks the chlorine atom on the phenoxy ring.

The presence of both the chlorine and methyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .

Biological Activity

Tributyl(4-chloro-3-methylphenoxy)stannane is an organotin compound that has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tributyl group attached to a phenoxy moiety that includes a chlorine and a methyl substituent. The unique combination of these groups contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The stannane group can form bonds with various cellular components, leading to alterations in cellular processes. Specifically, it has been shown to affect nitric oxide (NO) production by downregulating nitric oxide synthase (iNOS) expression, which could influence cell proliferation and survival .

Anticancer Properties

Recent studies have explored the anticancer potential of organotin compounds, including tributyl derivatives. For instance, tributyltin(IV) butyrate has demonstrated significant cytotoxicity against colon cancer cell lines (HCT116 and CaCo-2), with reductions in cell viability observed at low concentrations (1 μM) after 48 hours of treatment . The mechanism involves inducing DNA fragmentation and cell cycle arrest.

Table 1: Cytotoxicity Data of Organotin Compounds

CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
This compoundMCF-7TBDTBD
Tributyltin(IV) butyrateHCT1161-85%
Triphenyltin(IV) complexesVarious0.076–0.200High activity across cell lines

Antibacterial and Antifungal Activities

Organotin compounds have been recognized for their antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .

Study on Cellular Effects

In a study examining the effects of tributyltin compounds on human breast carcinoma cell lines (BT-474, MCF-7), significant reductions in cell viability were noted. Flow cytometry revealed that neither apoptotic nor autophagic pathways were activated within the first 48 hours, indicating a different mode of action that warrants further investigation .

Properties

IUPAC Name

tributyl-(4-chloro-3-methylphenoxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO.3C4H9.Sn/c1-5-4-6(9)2-3-7(5)8;3*1-3-4-2;/h2-4,9H,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYUKCBCSBZGHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586686
Record name Tributyl(4-chloro-3-methylphenoxy)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15741-98-7
Record name NSC164911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl(4-chloro-3-methylphenoxy)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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